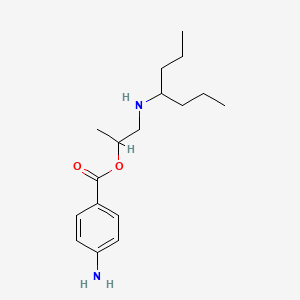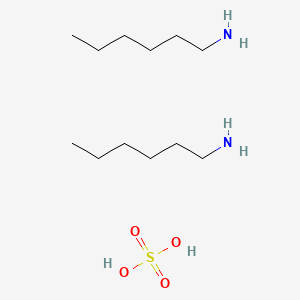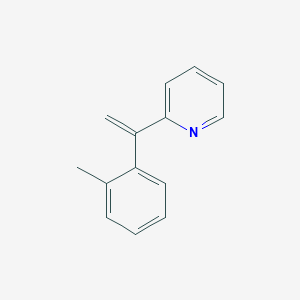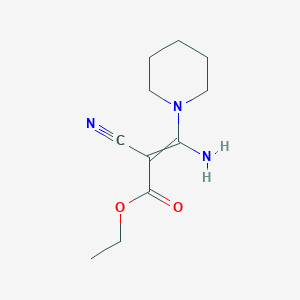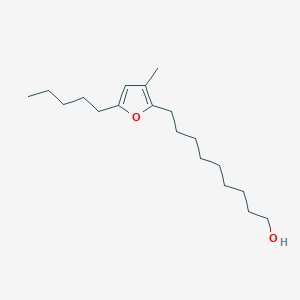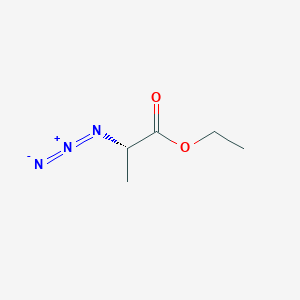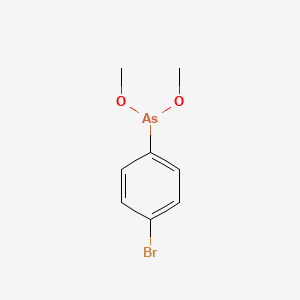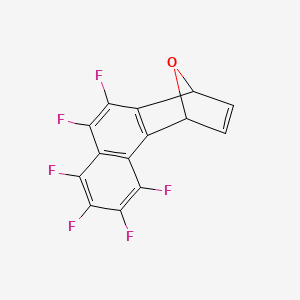
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is a fluorinated organic compound with a unique structure that includes six fluorine atoms and an epoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the reaction of phenanthrene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the process. Safety measures are crucial due to the highly reactive nature of fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and electronic properties, allowing it to interact with biological membranes and proteins. The epoxy group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroacetone: A structurally similar compound with six fluorine atoms and a carbonyl group.
Hexafluoroisopropanol: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is unique due to its combination of an epoxy group and multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and unique electronic characteristics.
Propiedades
Número CAS |
73508-77-7 |
|---|---|
Fórmula molecular |
C14H4F6O |
Peso molecular |
302.17 g/mol |
Nombre IUPAC |
4,5,6,7,9,10-hexafluoro-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3(8),4,6,9,13-hexaene |
InChI |
InChI=1S/C14H4F6O/c15-9-6-4-2-1-3(21-4)5(6)7-8(11(9)17)12(18)14(20)13(19)10(7)16/h1-4H |
Clave InChI |
MMEHRLKQEKVHRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3=C(C1O2)C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



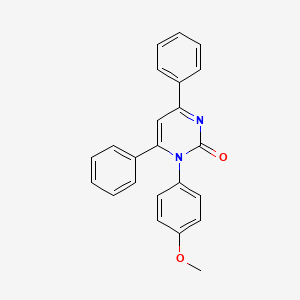
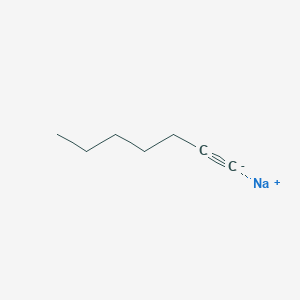
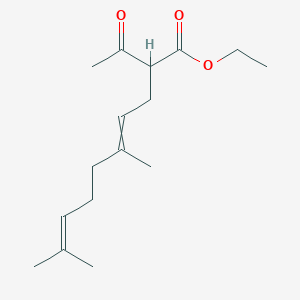
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
